Ethyl 1-(3-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)propanoyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(3-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)propanoyl)piperidine-4-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a thiazole ring, and a dihydropyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)propanoyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Moiety: This step involves the reaction of a suitable precursor with reagents such as ethyl acetoacetate and ammonium acetate under reflux conditions to form the dihydropyridine ring.
Thiazole Ring Formation: The thiazole ring is introduced through a cyclization reaction involving a thioamide and a haloketone.
Coupling Reactions: The final step involves coupling the dihydropyridine and thiazole intermediates with a piperidine derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)propanoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiazole rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted piperidine or thiazole derivatives.
Scientific Research Applications
Ethyl 1-(3-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)propanoyl)piperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting various diseases.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)propanoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, or metabolic regulation.
Comparison with Similar Compounds
Ethyl 1-(3-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)propanoyl)piperidine-4-carboxylate can be compared with similar compounds such as:
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Similar structure but different biological activity.
1-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar core structure with different substituents leading to varied applications.
N-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone: Another related compound with distinct chemical properties and uses.
The uniqueness of this compound lies in its combined structural features, which confer specific biological activities and potential therapeutic applications.
Biological Activity
Ethyl 1-(3-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)propanoyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides an overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with various functional groups, including a thiazole moiety and a dihydropyridine derivative. Its molecular formula is C18H22N4O4S, with a molecular weight of approximately 398.46 g/mol.
Research indicates that the compound exhibits several biological activities, primarily through the following mechanisms:
- Inhibition of Enzyme Activity : The presence of the piperidine and thiazole rings suggests potential interactions with enzymes involved in metabolic pathways. For instance, it may inhibit specific kinases or proteases, which are crucial in cell signaling and proliferation.
- Antioxidant Properties : Compounds containing dihydropyridine structures often display antioxidant activity. This can mitigate oxidative stress in cells, contributing to protective effects against various diseases.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against certain bacterial strains. The thiazole component is known for its role in enhancing antimicrobial efficacy.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Enzyme Inhibition | Inhibits specific kinases | |
Antioxidant | Reduces oxidative stress | |
Antimicrobial | Effective against Gram-positive bacteria |
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
-
Study on Anticancer Properties :
- A study evaluated the effects of similar dihydropyridine derivatives on cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.
- The compound under discussion may exhibit similar properties due to its structural analogies.
-
Antimicrobial Efficacy :
- Research demonstrated that thiazole-containing compounds had significant antimicrobial activity. The compound's thiazole moiety likely contributes to this effect, warranting further investigation for potential therapeutic applications in infectious diseases.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : Preliminary data suggest good oral bioavailability due to its lipophilic nature.
- Metabolism : Potential metabolism through cytochrome P450 enzymes should be investigated to understand its clearance and interaction with other drugs.
- Toxicity : Initial toxicity assessments indicate a favorable safety profile; however, comprehensive toxicological studies are required.
Properties
IUPAC Name |
ethyl 1-[3-[2-[(2-oxo-1H-pyridine-3-carbonyl)amino]-1,3-thiazol-4-yl]propanoyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-2-29-19(28)13-7-10-24(11-8-13)16(25)6-5-14-12-30-20(22-14)23-18(27)15-4-3-9-21-17(15)26/h3-4,9,12-13H,2,5-8,10-11H2,1H3,(H,21,26)(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXHJXHGJHVBOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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